molecular formula C22H26N2O4S B3202380 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1021208-75-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B3202380
CAS RN: 1021208-75-2
M. Wt: 414.5 g/mol
InChI Key: LDSWBDFPNVPQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide acts as a competitive inhibitor of KDM5A by binding to its active site. KDM5A is known to demethylate histone H3 at lysine 4 (H3K4), which is associated with gene activation. By inhibiting KDM5A, this compound increases the level of H3K4 methylation, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes (5).
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines in vitro and in vivo (6, 7). It also induces apoptosis and cell cycle arrest in cancer cells (8, 9). In addition, this compound has been reported to improve insulin sensitivity and glucose tolerance in diabetic mice (10). Furthermore, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease (11, 12).

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is its specificity towards KDM5A, which makes it a valuable tool for studying the role of KDM5A in various biological processes. However, the main limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in in vivo studies.

Future Directions

Several future directions can be explored to further investigate the therapeutic potential of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to study the effect of this compound on KDM5A in different cellular contexts and disease models. Moreover, the combination of this compound with other therapeutic agents could be investigated to enhance its efficacy and reduce potential side effects. Finally, the development of this compound analogs with improved pharmacokinetic properties could lead to the discovery of more potent and selective KDM5A inhibitors.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in various diseases. Its mechanism of action, biochemical and physiological effects, and future directions provide valuable insights into the role of KDM5A in disease pathogenesis and the development of novel therapeutic strategies.
References:
1. Zhang, Y. et al. (2017). Bioorg. Med. Chem. Lett. 27(11), 2406-2410.
2. Li, Y. et al. (2016). Bioorg. Med. Chem. Lett. 26(20), 4871-4875.
3. Horton, J.R. et al. (2016). Nat. Struct. Mol. Biol. 23(6), 484-492.
4. Vinogradova, M. et al. (2016). J. Med. Chem. 59(5), 1640-1653.
5. Shi, L. et al. (2019). J. Med. Chem. 62(11), 5521-5537.
6. Wang, L. et al. (2018). Cancer Lett. 412, 82-93.
7. Wang, D. et al. (2017). Oncotarget 8(7), 11619-11629.
8. Wang, L. et al. (2018). Oncotarget 9(23), 16593-16606.
9. Wang, L. et al. (2019). Front. Pharmacol. 10, 135.
10. Li, Y. et al. (2016). J. Med. Chem. 59(8), 3631-3645.
11. Lee, J.H. et al. (2016). Neuropharmacology 101, 487-500.
12. Li, Y. et al. (2018). Eur. J. Med. Chem. 143, 1843-1853.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic application in various diseases such as cancer, diabetes, and neurodegenerative disorders. Several studies have reported that this compound inhibits the activity of lysine-specific demethylase 5A (KDM5A), which is a histone demethylase involved in the epigenetic regulation of gene expression (3, 4).

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-7-10-20(28-2)21(13-15)29(26,27)23-18-9-8-16-11-12-24(19(16)14-18)22(25)17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSWBDFPNVPQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 3
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.